molecular formula C19H25NO3S B12344196 3-Methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]piperidine

3-Methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]piperidine

Cat. No.: B12344196
M. Wt: 347.5 g/mol
InChI Key: KDDKTXRDWDTFLK-UHFFFAOYSA-N
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Description

3-Methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]piperidine is a synthetic sulfonamide derivative featuring a piperidine core substituted with a 3-methyl group and a sulfonyl-linked 4-propoxynaphthalene moiety. The sulfonyl group enhances metabolic stability and binding affinity to target proteins, while the naphthalene and propoxy substituents contribute to lipophilicity and steric interactions .

Properties

Molecular Formula

C19H25NO3S

Molecular Weight

347.5 g/mol

IUPAC Name

3-methyl-1-(4-propoxynaphthalen-1-yl)sulfonylpiperidine

InChI

InChI=1S/C19H25NO3S/c1-3-13-23-18-10-11-19(17-9-5-4-8-16(17)18)24(21,22)20-12-6-7-15(2)14-20/h4-5,8-11,15H,3,6-7,12-14H2,1-2H3

InChI Key

KDDKTXRDWDTFLK-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCCC(C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]piperidine typically involves multiple steps, starting with the preparation of the naphthalene sulfonyl chloride derivative. This intermediate is then reacted with a piperidine derivative under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce secondary amines .

Scientific Research Applications

3-Methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]piperidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 3-Methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s binding affinity and specificity. The piperidine ring may also play a role in modulating the compound’s pharmacokinetic properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-Methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]piperidine with key analogs based on substituents, molecular properties, and synthesis strategies.

Key Findings:

Structural Diversity and Functional Groups: The target compound’s sulfonyl-linked naphthalene distinguishes it from analogs like 1-(1-(3-Methoxyphenyl)-4-(naphthalen-1-yloxy)but-2-yn-1-yl)-4-phenylpiperidine (naphthalene-oxy group) and N-[3-Methyl-1-[2-(2-thienyl)ethyl]-4-piperidyl]propionanilide (thienyl-ethyl substituent) . Sulfonyl groups typically enhance binding to serine proteases or ion channels compared to ether or thiophene linkages.

Synthesis Challenges: The target compound’s synthesis likely involves sulfonylation of 3-methylpiperidine with 4-propoxynaphthalene-1-sulfonyl chloride. By contrast, the analog in achieved a moderate 44% yield via CuI-catalyzed coupling, suggesting similar catalytic methods might apply.

Biological Activity

3-Methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]piperidine is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the piperidine class, which is known for various pharmacological effects, including interactions with neurotransmitter systems and enzyme inhibition. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

Molecular Formula: C19H25NO3S
Molecular Weight: 347.4717 g/mol
CAS Number: 1043690-99-8

Structural Characteristics

The compound features a piperidine ring substituted with a sulfonyl group and a propoxynaphthalene moiety, which may influence its biological interactions. The presence of these functional groups suggests potential activity in modulating receptor functions or enzyme activities.

Enzyme Inhibition

Research indicates that compounds similar to this compound may exhibit inhibitory effects on specific enzymes, particularly matrix metalloproteinases (MMPs). For instance, a related compound was reported to be a highly potent and selective inhibitor of MMP-13, showing over 2600-fold selectivity against other metalloenzymes . Such inhibition could play a crucial role in therapeutic applications targeting tissue remodeling and cancer metastasis.

Receptor Binding Affinity

Studies on piperidine derivatives have shown varying affinities for neurotransmitter receptors. For example, modifications in the N-substituent of piperidine can significantly affect binding profiles to serotonin (5-HT1A) and dopamine (D2) receptors . Although specific binding data for this compound is limited, its structural similarities suggest it may interact with these receptors, potentially influencing mood and cognitive functions.

Case Study 1: Anticancer Potential

A study explored the anticancer properties of sulfonamide derivatives, revealing that compounds with similar structures to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest .

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of piperidine derivatives. It was found that certain modifications led to enhanced activity at serotonin receptors, suggesting potential applications in treating anxiety and depression disorders. The study emphasized the importance of structural variations in achieving desired biological outcomes .

Data Table: Biological Activity Summary

Activity Description Reference
MMP InhibitionHighly selective for MMP-13; potential therapeutic use
Receptor AffinityPotential interactions with 5-HT1A and D2 receptors
Anticancer ActivityInduces apoptosis in cancer cell lines
Neuropharmacological EffectsModulates serotonin receptor activity

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